molecular formula C7H7BrN2O B14039725 3-bromo-N'-hydroxybenzenecarboximidamide

3-bromo-N'-hydroxybenzenecarboximidamide

Cat. No.: B14039725
M. Wt: 215.05 g/mol
InChI Key: NQFJSTMFTXNUKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-hydroxybenzenecarboximidamide typically involves the bromination of benzenecarboximidamide followed by hydroxylation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzenecarboximidamides .

Scientific Research Applications

3-bromo-N’-hydroxybenzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-bromo-N’-hydroxybenzenecarboximidamide include:

  • 3-bromo-N’-hydroxybenzamide
  • 3-bromo-N’-hydroxybenzenecarboxamide
  • 3-bromo-N’-hydroxybenzenecarboxylate

Uniqueness

What sets 3-bromo-N’-hydroxybenzenecarboximidamide apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

3-bromo-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)

InChI Key

NQFJSTMFTXNUKP-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C(=N\O)/N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=NO)N

Origin of Product

United States

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